molecular formula C8H14O3 B14444783 Methyl 2-methyl-4-oxohexanoate CAS No. 75436-59-8

Methyl 2-methyl-4-oxohexanoate

Cat. No.: B14444783
CAS No.: 75436-59-8
M. Wt: 158.19 g/mol
InChI Key: GHXIKMWOQBSQSN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxohexanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 2-methyl-4-oxohexanoic acid. This compound is of interest in various fields of chemistry due to its unique structure, which includes both a ketone and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of solid acid catalysts can facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-methyl-4-oxohexanoic acid.

    Reduction: 2-methyl-4-hydroxyhexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-4-oxohexanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a precursor for flavor and fragrance compounds.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxohexanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. In substitution reactions, the ester group undergoes nucleophilic attack, leading to the formation of new compounds.

Comparison with Similar Compounds

Methyl 2-methyl-4-oxohexanoate can be compared with other similar compounds such as:

    Methyl 2-oxohexanoate: Lacks the methyl group at the 2-position, resulting in different reactivity and applications.

    Methyl 4-oxohexanoate: Lacks the methyl group at the 2-position and has different chemical properties.

    Ethyl 2-methyl-4-oxohexanoate: The ethyl ester analog, which may have different solubility and reactivity.

The presence of the methyl group at the 2-position in this compound imparts unique steric and electronic effects, influencing its reactivity and making it distinct from its analogs.

Properties

CAS No.

75436-59-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-methyl-4-oxohexanoate

InChI

InChI=1S/C8H14O3/c1-4-7(9)5-6(2)8(10)11-3/h6H,4-5H2,1-3H3

InChI Key

GHXIKMWOQBSQSN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)C(=O)OC

Origin of Product

United States

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